2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains a benzyl group, a chromenyl group, and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an aromatic aldehyde to form a hydrazone intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole include other oxadiazole derivatives and chromenyl-containing compounds. Examples include:
- 2-phenyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole
- 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-thiadiazole
- 2-benzyl-5-(2H-chromen-3-yl)-1,3,4-triazole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both the chromenyl and oxadiazole moieties in a single molecule allows for a diverse range of interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-benzyl-5-(2H-chromen-3-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-2-6-13(7-3-1)10-17-19-20-18(22-17)15-11-14-8-4-5-9-16(14)21-12-15/h1-9,11H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPOUDFGTDHDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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